3-(Bromomethyl)benzamide
Overview
Description
3-(Bromomethyl)benzamide is an organic compound with the molecular formula C8H8BrNO. It is characterized by a benzene ring substituted with a bromomethyl group and an amide group. This compound appears as a white crystalline solid with a distinct odor. It is sparingly soluble in water but dissolves well in organic solvents such as ethanol, dimethylformamide, and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Bromomethyl)benzamide can be synthesized through the reaction of benzamide with bromomethane under basic conditions. The reaction typically involves the following steps:
- Dissolve benzamide in a suitable solvent such as ethanol.
- Add bromomethane to the solution.
- Introduce a base, such as sodium hydroxide, to facilitate the reaction.
- Allow the reaction to proceed at room temperature or slightly elevated temperatures.
- After completion, the product is isolated through filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The amide group can be reduced to form amines under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Nucleophilic Substitution: Formation of substituted benzamides.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzylamines
Scientific Research Applications
3-(Bromomethyl)benzamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and as a building block for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)benzamide involves its interaction with nucleophiles due to the presence of the bromomethyl group. This group is highly reactive and can form covalent bonds with various nucleophilic sites in biological molecules. The amide group also contributes to its reactivity by participating in hydrogen bonding and other interactions with molecular targets .
Comparison with Similar Compounds
- 3-(Chloromethyl)benzamide
- 3-(Fluoromethyl)benzamide
- 3-(Iodomethyl)benzamide
Comparison:
- Reactivity: 3-(Bromomethyl)benzamide is more reactive than its chloromethyl and fluoromethyl counterparts due to the higher leaving group ability of bromine.
- Applications: While all these compounds can be used as intermediates in organic synthesis, this compound is preferred for reactions requiring higher reactivity.
- Uniqueness: The bromomethyl group in this compound provides a balance between reactivity and stability, making it a versatile compound in various chemical transformations .
Properties
IUPAC Name |
3-(bromomethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRDZVRYRNYLMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342733 | |
Record name | 3-(bromomethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
509073-67-0 | |
Record name | 3-(bromomethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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